molecular formula C13H8ClF3N2O4S B5082102 4-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide

4-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide

Cat. No.: B5082102
M. Wt: 380.73 g/mol
InChI Key: TWBRQZNVHLVQFJ-UHFFFAOYSA-N
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Description

4-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a sulfonamide group, a nitro group, and a trifluoromethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide typically involves multiple steps:

    Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Trifluoromethylation: The nitrated product is then subjected to trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI).

    Coupling Reaction: The final step involves coupling the trifluoromethylated nitro compound with 2-nitro-4-(trifluoromethyl)aniline under suitable conditions, often using a base like potassium carbonate (K2CO3) and a solvent such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The chlorine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, potassium carbonate (K2CO3), dimethylformamide (DMF)

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate (K2CO3)

Major Products

    Reduction: 4-amino-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide

    Substitution: Various substituted derivatives depending on the nucleophile used

    Coupling: Biaryl compounds with diverse functional groups

Scientific Research Applications

4-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

    Medicine: Explored for its antimicrobial and anticancer properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of enzymes such as carbonic anhydrase. The sulfonamide group binds to the active site of the enzyme, blocking its activity and leading to various biological effects. The nitro and trifluoromethyl groups enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-[2-nitro-4-(methyl)phenyl]benzenesulfonamide
  • 4-chloro-N-[2-nitro-4-(fluoro)phenyl]benzenesulfonamide
  • 4-chloro-N-[2-nitro-4-(methoxy)phenyl]benzenesulfonamide

Uniqueness

4-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain applications, such as enzyme inhibition and coupling reactions, compared to its analogs with different substituents.

Properties

IUPAC Name

4-chloro-N-[2-nitro-4-(trifluoromethyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3N2O4S/c14-9-2-4-10(5-3-9)24(22,23)18-11-6-1-8(13(15,16)17)7-12(11)19(20)21/h1-7,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBRQZNVHLVQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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